NIT4 Binding Site C vs. Site D: Differential Contribution to nit-3 Expression in Neurospora crassa
In vivo deletion analysis of the nit-3 promoter demonstrates that the two NIT4 binding sites (C and D) contribute unequally to gene expression. Deletion of the stronger NIT4 binding site C (containing the palindromic sequence TCCGCGGA) resulted in complete loss (0%) of nitrate reductase activity, whereas deletion of the weaker NIT4 binding site D retained approximately 10% of wild-type activity [1]. This ~10-fold functional difference between two NIT4 binding sites within the same promoter context establishes that NIT4 binding site C is the dominant regulatory element, and that site D alone is insufficient to sustain meaningful nit-3 expression.
| Evidence Dimension | Nitrate reductase enzyme activity (% of wild-type) following deletion of individual NIT4 binding sites |
|---|---|
| Target Compound Data | NIT4 site C deletion: 0% nitrate reductase activity (complete elimination) |
| Comparator Or Baseline | NIT4 site D deletion: ~10% nitrate reductase activity (compared to wild-type control) |
| Quantified Difference | Site D deletion retains ~10% activity vs. 0% for site C deletion; ~10-fold difference in functional contribution |
| Conditions | In vivo nit-3 promoter deletion constructs transformed into N. crassa nit-3 RIP mutant host; nitrate reductase activity measured under nitrate-induced, nitrogen-derepressed conditions |
Why This Matters
This quantitative functional hierarchy between NIT4 binding sites C and D demonstrates that not all NIT4-DNA interactions are functionally equivalent; procurement of NIT4 protein for in vitro DNA-binding or reporter assays must account for the critical importance of site C for gene activation.
- [1] Chiang TY, Marzluf GA. Binding affinity and functional significance of NIT2 and NIT4 binding sites in the promoter of the highly regulated nit-3 gene, which encodes nitrate reductase in Neurospora crassa. J Bacteriol. 1995 Nov;177(21):6093-9. doi: 10.1128/jb.177.21.6093-6099.1995. PMID: 7592372. View Source
